[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate
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Overview
Description
[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate: is a chemical compound that features a pyrimidine ring substituted with an azetidine group and a trifluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Azetidine Group: The azetidine group can be introduced via a nucleophilic substitution reaction using an azetidine derivative and a halogenated pyrimidine intermediate.
Formation of the Trifluoroacetate Ester: The final step involves the esterification of the pyrimidine-azetidine intermediate with trifluoroacetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetate ester group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized azetidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased stability or specific reactivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry:
Agriculture: The compound may be explored for use in agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Pharmaceuticals: It can be utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
[2-(Pyridin-2-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate: Similar structure but with a pyridine ring instead of an azetidine ring.
[2-(Azetidin-3-yl)pyrimidin-4-yl] acetate: Similar structure but with an acetate ester instead of a trifluoroacetate ester.
[2-(Azetidin-3-yl)pyrimidin-4-yl] benzoate: Similar structure but with a benzoate ester instead of a trifluoroacetate ester.
Uniqueness: The presence of the trifluoroacetate ester in [2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate imparts unique properties such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C9H8F3N3O2 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
[2-(azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)8(16)17-6-1-2-14-7(15-6)5-3-13-4-5/h1-2,5,13H,3-4H2 |
InChI Key |
MXLNYXGIMDYZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=N2)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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